molecular formula C10H9NO3S B1373670 2-[5-Methyl-2-(thiophen-3-yl)-1,3-oxazol-4-yl]acetic acid CAS No. 1240529-53-6

2-[5-Methyl-2-(thiophen-3-yl)-1,3-oxazol-4-yl]acetic acid

Cat. No.: B1373670
CAS No.: 1240529-53-6
M. Wt: 223.25 g/mol
InChI Key: ZPWGLCHQTGQZEO-UHFFFAOYSA-N
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Description

2-[5-Methyl-2-(thiophen-3-yl)-1,3-oxazol-4-yl]acetic acid is a heterocyclic compound that contains both thiophene and oxazole rings

Scientific Research Applications

2-[5-Methyl-2-(thiophen-3-yl)-1,3-oxazol-4-yl]acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Future Directions

Thiophene-based analogs, such as “2-[5-Methyl-2-(thiophen-3-yl)-1,3-oxazol-4-yl]acetic acid”, continue to attract interest due to their potential as biologically active compounds . Future research may focus on further exploring the synthesis, properties, and potential applications of these compounds.

Biochemical Analysis

Biochemical Properties

2-[5-Methyl-2-(thiophen-3-yl)-1,3-oxazol-4-yl]acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, potentially acting as an antioxidant . The compound’s thiophene ring is known to undergo electrophilic and nucleophilic substitutions, which can modulate enzyme activity and protein interactions .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the expression of genes involved in inflammatory responses, thereby exhibiting anti-inflammatory properties . Additionally, it affects cellular metabolism by interacting with metabolic enzymes, altering the flux of metabolites within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, the compound can inhibit enzymes involved in the production of reactive oxygen species, thereby reducing oxidative stress . It also influences gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Its degradation products may also exhibit biological activity, which needs to be considered in long-term studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as anti-inflammatory and antioxidant properties . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound’s metabolism leads to the formation of various metabolites, some of which may retain biological activity . These interactions can influence metabolic flux and alter the levels of key metabolites within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is known to interact with membrane transporters, facilitating its uptake into cells . Once inside the cell, it can accumulate in specific tissues, influencing its localization and biological activity .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For instance, it may localize to the mitochondria, where it can exert its effects on cellular metabolism and oxidative stress responses .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[5-Methyl-2-(thiophen-3-yl)-1,3-oxazol-4-yl]acetic acid typically involves the formation of the oxazole ring followed by the introduction of the thiophene moiety. One common method involves the cyclization of an appropriate precursor under acidic or basic conditions to form the oxazole ring. The thiophene ring can be introduced through a variety of methods, including cross-coupling reactions or direct functionalization of the oxazole ring.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-[5-Methyl-2-(thiophen-3-yl)-1,3-oxazol-4-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxazole ring can be reduced under specific conditions to form corresponding amines.

    Substitution: Both the thiophene and oxazole rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Comparison with Similar Compounds

    Thiophene-2-carboxylic acid: Contains a thiophene ring but lacks the oxazole moiety.

    Oxazole-4-carboxylic acid: Contains an oxazole ring but lacks the thiophene moiety.

    2-(Thiophen-2-yl)acetic acid: Similar structure but with a different substitution pattern.

Uniqueness: 2-[5-Methyl-2-(thiophen-3-yl)-1,3-oxazol-4-yl]acetic acid is unique due to the presence of both thiophene and oxazole rings, which confer distinct chemical and biological properties. This dual functionality allows for a wide range of applications and interactions that are not possible with simpler analogs.

Properties

IUPAC Name

2-(5-methyl-2-thiophen-3-yl-1,3-oxazol-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3S/c1-6-8(4-9(12)13)11-10(14-6)7-2-3-15-5-7/h2-3,5H,4H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPWGLCHQTGQZEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CSC=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[5-Methyl-2-(thiophen-3-yl)-1,3-oxazol-4-yl]acetic acid
Reactant of Route 2
2-[5-Methyl-2-(thiophen-3-yl)-1,3-oxazol-4-yl]acetic acid
Reactant of Route 3
2-[5-Methyl-2-(thiophen-3-yl)-1,3-oxazol-4-yl]acetic acid
Reactant of Route 4
2-[5-Methyl-2-(thiophen-3-yl)-1,3-oxazol-4-yl]acetic acid
Reactant of Route 5
2-[5-Methyl-2-(thiophen-3-yl)-1,3-oxazol-4-yl]acetic acid
Reactant of Route 6
2-[5-Methyl-2-(thiophen-3-yl)-1,3-oxazol-4-yl]acetic acid

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